molecular formula C21H22FN3O3S2 B12210263 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

Cat. No.: B12210263
M. Wt: 447.6 g/mol
InChI Key: BNUGARDWMKBROQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with two sulfone groups (5,5-dioxido) and a conjugated enamine system. Key substituents include a 4-(dimethylamino)phenyl group at position 3 and a 4-fluorophenylacetamide moiety.

Properties

Molecular Formula

C21H22FN3O3S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H22FN3O3S2/c1-24(2)16-7-9-17(10-8-16)25-18-12-30(27,28)13-19(18)29-21(25)23-20(26)11-14-3-5-15(22)6-4-14/h3-10,18-19H,11-13H2,1-2H3

InChI Key

BNUGARDWMKBROQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a complex organic compound with significant biological activity. Its unique structure, featuring a dimethylamino group and a thiazole ring, positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂S₂
  • Molecular Weight : Approximately 367.5 g/mol
  • Structural Features :
    • Dimethylamino group
    • Thiazole ring
    • Fluorophenyl acetamide moiety

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The proposed mechanisms include:

  • Enzyme Inhibition : Interactions with specific enzymes or receptors that modulate biochemical pathways.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by affecting cell cycle regulators.

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds with structural similarities to this compound. For instance:

  • Cytotoxicity Studies : Compounds with similar structural motifs showed significant cytotoxic effects on various cancer cell lines, including breast and pancreatic cancers. For example, compounds derived from benzimidazoles exhibited increased activity upon introducing electron-withdrawing groups like fluorine and chlorine .

Antimicrobial Activity

The compound has also been noted for its antimicrobial properties. Preliminary data suggest that it can inhibit the growth of certain bacterial strains, although detailed studies are still ongoing to elucidate the specific targets and mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in MDA-MB-231 and Panc-1 cell lines
AntimicrobialInhibition of specific bacterial strains
MechanismPotential enzyme inhibition leading to apoptosis

Ongoing Research and Future Directions

Current research is focused on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Synergistic Effects : Investigating potential combinations with existing anticancer therapies to enhance efficacy.
  • In Vivo Studies : Assessing the therapeutic effects in animal models to better predict clinical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

Compound A: N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

  • Key Differences: Replaces the 4-(dimethylamino)phenyl group with a 2,4-difluorophenyl substituent.
  • Molecular Formula : C₁₉H₁₅F₃N₂O₃S₂ (MW: 440.46 g/mol) .
  • Fluorine atoms enhance metabolic stability compared to dimethylamino groups.

Compound B : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide

  • Key Differences: Features a trifluoroacetyl-indole core instead of the bicyclic thienothiazole system.
  • Synthetic Route : Prepared via TFAA-mediated reactions in acetonitrile .
  • Biological Relevance : Tested in pLDH assays for antimalarial activity, though specific data for the target compound are unavailable .

Heterocyclic Acetamide Derivatives with Varying Cores

Compound C : 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

  • Key Differences: Contains a pyrazolo-benzothiazine core instead of thienothiazole.
  • Substituents : A 2-fluorobenzyl group and dimethyl substituents on the heterocycle.
  • Pharmacological Focus : Evaluated for anti-inflammatory and antimicrobial activity in related studies .

Compound D: 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide

  • Key Differences : Incorporates a thiazole-isoindoline hybrid system with a nitroaryl group.
  • Synthetic Method : Synthesized via refluxing maleimides in glacial acetic acid .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Formula (MW) Biological Activity (Reported)
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-(Dimethylamino)phenyl, 4-FPhAc Not explicitly stated Not reported in evidence
Compound A Tetrahydrothieno[3,4-d]thiazole 2,4-Difluorophenyl, 4-FPhAc C₁₉H₁₅F₃N₂O₃S₂ (440.46) Not reported
Compound B Trifluoroacetyl-indole 4-Fluorostyryl, 4-methoxyphenyl Not provided pLDH assay (antimalarial)
Compound C Pyrazolo-benzothiazine 3,4-Dimethyl, 2-fluorobenzyl Not provided Antimicrobial screening
Compound D Thiazole-isoindoline 4-Nitrophenyl, dioxoisoindolinyl C₁₉H₁₃N₅O₅S (423.40) Not reported

Pharmacological and Physicochemical Insights

  • Electron Effects: The target compound’s dimethylamino group may enhance solubility and hydrogen-bonding capacity compared to fluorinated analogues (e.g., Compound A), which prioritize lipophilicity and metabolic stability .
  • Heterocyclic Influence: The tetrahydrothienothiazole core’s rigid, bicyclic structure likely improves target selectivity compared to monocyclic systems (e.g., Compound D) .
  • Fluorine vs. Methoxy Groups : Methoxy substituents (Compound B) increase steric bulk and electron donation, whereas fluorine optimizes bioavailability and passive diffusion .

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